3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide
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Overview
Description
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly as a kinase inhibitor targeting mitogen-activated protein kinase 14 . In industry, it is used in the development of new materials and chemical processes .
Preparation Methods
The preparation of 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide involves several synthetic routes and reaction conditions. The synthesis typically starts with the preparation of 3-fluoro-5-morpholin-4-ylbenzoic acid, which is then condensed with 1-[2-(pyridin-4-yl)ethyl]indol-6-amine to form the final product . The reaction conditions often involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. It primarily targets mitogen-activated protein kinase 14, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting this kinase, the compound can modulate these cellular processes and exert its therapeutic effects .
Comparison with Similar Compounds
3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include other phenylmorpholines and benzamides, such as 3-fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide . These compounds share some structural similarities but differ in their specific functional groups and molecular targets .
Properties
Molecular Formula |
C26H25FN4O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)indol-6-yl]benzamide |
InChI |
InChI=1S/C26H25FN4O2/c27-22-15-21(16-24(17-22)30-11-13-33-14-12-30)26(32)29-23-2-1-20-6-10-31(25(20)18-23)9-5-19-3-7-28-8-4-19/h1-4,6-8,10,15-18H,5,9,11-14H2,(H,29,32) |
InChI Key |
CPFBZMFUCGHBAP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CN4CCC5=CC=NC=C5)F |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CN4CCC5=CC=NC=C5)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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